N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide
Description
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with dimethyl groups, an ethyl group, and a pyrazole ring with a sulfonamide functional group
Properties
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c1-5-16-13(6-7-14-16)20(17,18)15-10(3)12-8-9(2)19-11(12)4/h6-8,10,15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUJJNQCZUNBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)S(=O)(=O)NC(C)C2=C(SC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene ring: Starting with a thiophene precursor, the 2,5-dimethyl substitution is achieved through Friedel-Crafts alkylation.
Attachment of the ethyl group: The ethyl group is introduced via a Grignard reaction or alkylation.
Synthesis of the pyrazole ring: The pyrazole ring is synthesized separately through cyclization reactions involving hydrazine and a 1,3-diketone.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and pyrazole derivatives.
Scientific Research Applications
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-ethylpyrazole-3-sulfonamide is unique due to its combination of a thiophene ring with a pyrazole and sulfonamide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
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